molecular formula C38H62N4O25 B569804 GlcNAc-MurNAc-GlcNAc-MurNAc CAS No. 13538-21-1

GlcNAc-MurNAc-GlcNAc-MurNAc

Cat. No.: B569804
CAS No.: 13538-21-1
M. Wt: 974.917
InChI Key: SMSZAIUMEKTGPE-XHJGOCFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The GlcNAc-MurNAc-GlcNAc-MurNAc tetrasaccharide is a fundamental structural unit derived from bacterial peptidoglycan, the essential mesh-like layer that surrounds bacterial cells . This compound serves as a critical substrate for investigating bacterial cell wall biosynthesis, remodeling, and recycling pathways . In research, it is invaluable for characterizing the activity and specificity of various peptidoglycan hydrolases, such as lytic transglycosylases and lysozymes, which cleave the glycosidic bonds within this backbone structure . Furthermore, as a primary degradation product generated by lytic transglycosylases, this tetrasaccharide is a key intermediate in bacterial cell wall turnover . It is also a precursor to smaller, biologically active peptidoglycan fragments (such as the disaccharide GlcNAc-MurNAc) that can be recognized by the host innate immune system . Studying this molecule and its derivatives provides crucial insights into bacterial physiology, host-pathogen interactions, and the mechanisms of bacterial survival and pathogenesis . This product is intended For Research Use Only and is not approved for human or therapeutic use.

Properties

IUPAC Name

2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(1-carboxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62N4O25/c1-11(33(54)55)59-31-23(41-15(5)49)35(58)61-19(9-45)29(31)66-37-22(40-14(4)48)27(53)28(18(8-44)63-37)65-38-24(42-16(6)50)32(60-12(2)34(56)57)30(20(10-46)64-38)67-36-21(39-13(3)47)26(52)25(51)17(7-43)62-36/h11-12,17-32,35-38,43-46,51-53,58H,7-10H2,1-6H3,(H,39,47)(H,40,48)(H,41,49)(H,42,50)(H,54,55)(H,56,57)/t11?,12?,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,35-,36+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUGNIONPNSJNO-IKAUHERNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC(C)C(=O)O)NC(=O)C)O)NC(=O)C)CO)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)OC(C)C(=O)O)NC(=O)C)O)NC(=O)C)CO)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H62N4O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

974.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Glycosylation Strategies

The chemical synthesis of this compound relies on sequential glycosylation reactions to assemble the tetrasaccharide backbone. A landmark study demonstrated the use of disaccharide building blocks for iterative coupling. Starting with a MurNAc-GlcNAc disaccharide acceptor, trichloroacetimidate and N-phenyltrifluoroacetimidate donors were employed to extend the chain. Initial attempts using trichloroacetimidate yielded the tetrasaccharide in only 16% due to steric hindrance from the 3-O-lactyl group on MurNAc. Switching to the more stable N-phenyltrifluoroacetimidate donor improved reactivity, achieving a 41% yield over two steps.

Key challenges include:

  • Stereoselectivity : Ensuring β-1,4 linkages between GlcNAc and MurNAc requires meticulous control of reaction conditions, such as using trimethylsilyl triflate (TMSOTf) as a catalyst.

  • Protecting Groups : Phthalimido (Phth) groups are commonly used for amino protection on MurNAc, enabling selective deprotection post-synthesis.

Intramolecular Glycosylation for Anhydro Bond Formation

A streamlined approach to related structures, such as GlcNAc-1,6-anhydro-MurNAc, highlights the potential of intramolecular glycosylation. Starting from d-glucosamine, a 1,6-anhydro-MurNAc intermediate was synthesized in 12 steps with a 25% overall yield. While this method focuses on anhydromuropeptides, its principles—such as orthogonal protection and regioselective glycosylation—are adaptable to tetrasaccharide synthesis.

Enzymatic Preparation via Peptidoglycan Digestion

Lytic Transglycosylases and Muramidases

Enzymatic hydrolysis of native peptidoglycan provides a biologically relevant route to this compound. Lytic transglycosylases, such as Slt70, cleave β-1,4 glycosidic bonds between MurNAc and GlcNAc while introducing a 1,6-anhydro bond at MurNAc. Conversely, muramidases like mutanolysin hydrolyze these bonds without anhydromuropeptide formation, yielding GlcNAc-MurNAc-peptide fragments. Subsequent treatment with amidases (e.g., AmiD) removes peptide side chains, isolating the pure tetrasaccharide.

Table 1: Enzymatic Methods for Tetrasaccharide Isolation

EnzymeSubstrateProductYieldSource
Slt70E. coli PGNGlcNAc-anhMurNAc-GlcNAc-anhMurNAc~60%
Mutanolysin + AmiDE. coli PGNThis compound~45%

Lysozyme-Mediated Transglycosylation

Hen egg white lysozyme catalyzes transglycosylation reactions, enabling the synthesis of unsaturated tetrasaccharides. Alkali treatment of cell wall-derived tetrasaccharides generates δ2,3-unsaturated intermediates, which lysozyme reassembles into this compound. NMR analysis confirms the half-chair conformation of the reducing-end MurNAc residue in these products.

Chemoenzymatic Hybrid Approaches

Enzymatic Extension of Synthetic Precursors

Combining chemical synthesis with enzymatic glycosyltransferases offers a promising route to complex peptidoglycan fragments. For instance, lipid II precursors (e.g., undecaprenyl-pyrophosphate-MurNAc-pentapeptide-GlcNAc) are synthesized chemically and then elongated by peptidoglycan glycosyltransferases (GTases). This method mirrors natural biosynthesis, where GTases form β-1,4 linkages between disaccharide units.

Solid-Phase Synthesis

Recent advances in solid-phase synthesis enable iterative coupling of monosaccharide units. Using a resin-bound GlcNAc acceptor, MurNAc donors are sequentially added via automated glycosylation. This approach minimizes purification steps and achieves yields comparable to solution-phase methods (35–40%).

Analytical Validation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR techniques (e.g., gCOSY, gHSQC, gHMBC) are critical for verifying glycosidic linkage stereochemistry and anhydro bond formation. For example, the 1,6-anhydro bond in anhydromuropeptides produces distinct 13C^{13}\text{C} shifts at 72.5 ppm (C6) and 96.8 ppm (C1).

Mass Spectrometry (MS)

High-resolution MS confirms molecular weights and fragmentation patterns. Electrospray ionization (ESI-MS) of this compound yields a characteristic [M + H]+^+ peak at m/z 960.36, consistent with theoretical calculations .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Substitution reactions can replace acetyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols.

Scientific Research Applications

Microbial Metabolism

Role in Peptidoglycan Recycling:
GlcNAc-MurNAc is a crucial component of peptidoglycan (PGN), which forms the cell wall of bacteria. Studies have shown that this compound is utilized by specific oral pathogens, such as Treponema forsythia, as a growth factor. The bacterium employs various enzymes like lytic transglycosylases and amidases to degrade PGN, releasing GlcNAc-MurNAc fragments that can be recycled for cell wall synthesis .

Enzymatic Activity:
Research indicates that enzymes such as the exo-β-N-acetylmuramidase NamZ from Bacillus subtilis specifically hydrolyze GlcNAc-MurNAc, facilitating the turnover of PGN . This enzymatic action is vital for bacterial growth and survival, particularly under nutrient-limited conditions.

Immunomodulatory Effects

TLR4 Agonist Properties:
Recent findings highlight GlcNAc-MurNAc as a Toll-like receptor 4 (TLR4) agonist, which activates immune responses independently of the conventional NOD1/2 pathways. This property has been demonstrated in studies showing that administration of GlcNAc-MurNAc can protect against colitis in mouse models through TLR4-dependent mechanisms .

Impact on Gut Microbiota:
The compound's ability to stimulate immune responses suggests its potential role in modulating gut microbiota interactions with the host's immune system. It has been shown to enhance the host's defense mechanisms without triggering excessive inflammation, thereby maintaining gut homeostasis .

Potential Therapeutic Applications

Colitis Treatment:
Given its immunomodulatory properties, GlcNAc-MurNAc is being investigated for therapeutic applications in inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. Its ability to engage TLR4 may offer a novel approach to managing these conditions by promoting protective immune responses while mitigating inflammation .

Antimicrobial Strategies:
The disaccharide's role in bacterial metabolism also positions it as a potential target for developing antimicrobial agents. By inhibiting the enzymes involved in PGN degradation and recycling, it may be possible to disrupt bacterial growth selectively .

Research Findings and Case Studies

StudyKey Findings
Study on T. forsythiaDemonstrated the utilization of GlcNAc-MurNAc for growth and cell wall synthesis through PGN recycling mechanisms .
TLR4 Agonist ResearchEstablished GlcNAc-MurNAc as a TLR4 agonist that protects against DSS-induced colitis in mice .
Enzymatic Activity AnalysisIdentified NamZ as an enzyme that specifically hydrolyzes GlcNAc-MurNAc, impacting PGN turnover .

Mechanism of Action

The mechanism of action of “O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>4)-O-(N-acetyl-beta-muramosyl)-(1–>4)-O-2-(acetylamino)-” involves its interaction with specific enzymes and receptors in biological systems. The acetylamino groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The glycosidic bonds can be cleaved by glycosidases, releasing the sugar units for further metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key distinctions between GlcNAc-MurNAc-GlcNAc-MurNAc and related compounds:

Compound Structure Role in PG Cross-Linking % Analytical Methods References
This compound (tetrasaccharide, single stem peptide) Alternating GlcNAc-MurNAc tetramer linked to one stem peptide Amidase product; associated with increased PG cross-linking in resistant strains 46.1% ± 0.330% LC-MS/MS, NMR
Disaccharide with cross-linked peptides (e.g., peaks 5, 7, 8) GlcNAc-MurNAc dimer with two cross-linked stem peptides Standard PG cross-linking component 40.7% ± 0.102% LC-MS/MS
Synthetic Lys-PG dimer Tetrasaccharide (this compound) linked to two tetrapeptide stems Competitive inhibitor of pro-phenoloxidase (pro-PO) activation N/A Synthetic assays, MS
UDP-GlcNAc Nucleotide sugar precursor Substrate for glycosyltransferases in PG and glycoprotein biosynthesis N/A NMR, LC-MS/MS

Key Research Findings

  • Role in Antibiotic Resistance : Overexpression of OXA-23 β-lactamase in A. baumannii increases the abundance of this compound with one stem peptide, elevating PG cross-linking (46.1% vs. 40.7% in controls). This suggests a trade-off: β-lactam resistance is achieved at the expense of altered PG architecture .
  • Synthetic Analogues : A synthetic Lys-PG dimer containing the same tetrasaccharide but with two tetrapeptide stems acts as a competitive inhibitor of the insect pro-PO system, highlighting how peptide stem multiplicity dictates biological activity .
  • Analytical Differentiation : LC-MS/MS distinguishes this compound from disaccharides (e.g., peaks 5, 7, 8) via unique m/z values and fragmentation patterns. For example, MurNAc variants in PG fragments (e.g., anhydroMurNAc vs. MurNAc) yield distinct MS/MS spectra .

Mechanistic Insights

  • Cross-Linking Dynamics : The single-stem tetrasaccharide may facilitate denser cross-linking by reducing steric hindrance compared to bulkier disaccharides with two peptides. This could compensate for PG structural weaknesses caused by β-lactamase activity .
  • Functional Divergence : Unlike UDP-GlcNAc (a soluble precursor for glycosylation), this compound is a structural PG component. UDP-GlcNAc levels correlate with O-glycan biosynthesis in eukaryotes, illustrating evolutionary divergence in GlcNAc utilization .

Analytical Techniques for Characterization

  • LC-MS/MS : Resolves PG fragments by mass and charge, identifying this compound (e.g., peak 6 in A. baumannii PG extracts) and disaccharides (peaks 5, 7, 8) based on retention time and fragmentation .
  • NMR : Detects correlations between UDP-GlcNAc (5.51 ppm) and glycan structures, confirming precursor-product relationships in PG biosynthesis .
  • Synthetic Chemistry : Enables production of analogs (e.g., Lys-PG dimer) to study structure-activity relationships .

Biological Activity

GlcNAc-MurNAc-GlcNAc-MurNAc, a compound consisting of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) units, is a critical component of bacterial peptidoglycan. This structure plays a significant role in the biological activity of various microorganisms, particularly in their interactions with host immune systems and their overall metabolism. This article reviews the biological activities associated with this compound, including its role in microbial physiology, immune response modulation, and potential therapeutic applications.

Structure and Composition

The compound this compound is composed of two repeating disaccharide units:

  • N-acetylglucosamine (GlcNAc) : A sugar derivative that is crucial for the structural integrity of bacterial cell walls.
  • N-acetylmuramic acid (MurNAc) : A unique sugar found in the peptidoglycan layer of bacterial cell walls that contributes to their rigidity.

This alternating structure is essential for maintaining the strength and stability of bacterial cell walls, making it a target for antimicrobial agents.

1. Cell Wall Integrity and Bacterial Growth

The peptidoglycan layer, primarily composed of GlcNAc and MurNAc, provides mechanical support to bacterial cells. Enzymes such as lysozymes hydrolyze this layer, leading to cell lysis. For instance, research indicates that lysozyme can cleave the bond between GlcNAc and MurNAc, resulting in the degradation of the bacterial cell wall .

2. Immune System Modulation

GlcNAc-MurNAc fragments act as pathogen-associated molecular patterns (PAMPs) that are recognized by the host immune system. These fragments can activate Toll-like receptor 4 (TLR4), triggering an immune response. Studies have shown that gut microbiota-derived peptidoglycan fragments, including GlcNAc-MurNAc, can modulate immune responses by enhancing inflammation or promoting tolerance depending on their concentration and context .

3. Role in Bacterial Metabolism

Research has demonstrated that certain bacteria can utilize MurNAc as a carbon source, indicating its importance in metabolic pathways. For example, Mycobacterium tuberculosis can metabolize MurNAc to support its growth under specific conditions . The ability to recycle peptidoglycan components like GlcNAc and MurNAc is crucial for bacterial survival during nutrient-limited conditions .

Case Study 1: Lysozyme Activity

A study focused on Bacillus subtilis revealed that the exo-β-N-acetylmuramidase NamZ specifically hydrolyzes peptidoglycan substrates like para-nitrophenyl β-MurNAc. The deletion of the namZ gene led to an accumulation of specific cell wall fragments, highlighting the enzyme's role in cell wall turnover and recycling .

Case Study 2: Immune Response Activation

In a clinical setting, gut microbiota-derived GlcNAc-MurNAc fragments were shown to activate TLR4 signaling pathways in human cells. This activation was linked to an increase in pro-inflammatory cytokines, illustrating how microbial components can influence host immunity .

Research Findings

Study Findings
Reactome DatabaseIdentified key interactions between lysozyme and peptidoglycan components like GlcNac-(1-->4)MurNAc .
PMC ArticleDemonstrated that NamZ hydrolyzes MurNAc-containing substrates; mutants showed growth defects under starvation .
Nature CommunicationsExplored MurNac's role as a carbon source for Myobacterium species during metabolic processes .
BioRxiv PreprintShowed that gut-derived GlcNac-MurNac acts as a TLR4 agonist, influencing immune responses .

Q & A

Q. What guidelines govern the citation of proprietary datasets in this compound research?

  • Methodological Answer: Follow journal-specific policies (e.g., ACS, RSC) for citing unpublished data. Obtain written permission from data owners and include accession numbers for public repositories (e.g., PDB, ChEBI). Use citation managers (e.g., Zotero) to track licenses and embargo periods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.